"Dimethyl-(3-methyl-pyridin-2-yl)-amine" properties and characteristics
"Dimethyl-(3-methyl-pyridin-2-yl)-amine" properties and characteristics
[1][2][3][4]
Executive Summary
Dimethyl-(3-methyl-pyridin-2-yl)-amine (CAS: 61713-46-0), also designated as
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing researchers with actionable protocols for its integration into drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Properties[5]
Nomenclature & Identification
| Property | Value |
| IUPAC Name | |
| Common Synonyms | 2-Dimethylamino-3-methylpyridine; Dimethyl-(3-methyl-pyridin-2-yl)-amine |
| CAS Registry Number | 61713-46-0 |
| Molecular Formula | |
| Molecular Weight | 136.19 g/mol |
| SMILES | CN(C)c1nccc(C)c1 |
| InChI Key | SQCYBMMCCQLJDP-UHFFFAOYSA-N |
Physical Characteristics[1][5]
-
Physical State: Colorless to pale yellow liquid at room temperature.
-
Boiling Point (Predicted): ~205–215 °C at 760 mmHg (Based on structure-activity relationship with 2-dimethylaminopyridine, BP 196 °C).
-
Density: ~0.98 g/cm³ (Predicted).
-
Solubility: Miscible with organic solvents (DCM, Ethyl Acetate, Methanol); moderately soluble in water due to the basic pyridine nitrogen.
-
Basicity (pKa): The 2-dimethylamino group acts as a strong electron donor (resonance effect), significantly increasing the basicity of the ring nitrogen compared to pyridine. However, the 3-methyl group introduces steric strain (ortho-effect), potentially twisting the
group out of planarity and slightly modulating this resonance donation.
Part 2: Synthesis & Manufacturing Protocols
Core Synthesis Route: Nucleophilic Aromatic Substitution ( )
The industrial standard for synthesizing Dimethyl-(3-methyl-pyridin-2-yl)-amine involves the displacement of a halogen (typically chlorine) at the 2-position of the pyridine ring by dimethylamine.
Reaction Scheme:
Detailed Protocol
-
Precursors: 2-Chloro-3-methylpyridine (1.0 eq), Dimethylamine (2.0–5.0 eq, typically as a solution in THF or water, or as hydrochloride salt with base).
-
Solvent: DMF, NMP, or Ethanol (sealed tube).
-
Conditions: Heated to 130–150 °C in a sealed pressure vessel (autoclave) to prevent loss of volatile dimethylamine.
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Concentrate to remove excess amine and solvent.
-
Dilute with water and extract with Ethyl Acetate or Dichloromethane.
-
Wash organic layer with brine, dry over
. -
Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
-
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and its downstream derivatization.
Caption: Synthesis pathway from precursor chloropyridine to the target amine and its subsequent application in drug discovery.
Part 3: Reactivity & Medicinal Chemistry Applications
Electronic Profile & Reactivity
The molecule features a "push-pull" electronic system, though dominated by the electron-donating effects:
-
C2-Position (
): Strong -donor. Activates the ring toward electrophilic aromatic substitution (EAS). -
C3-Position (Methyl): Weak
-donor. Provides steric bulk that protects the C2 and C4 positions from metabolic attack or unwanted side reactions. -
Ring Nitrogen: Highly basic. Acts as a hydrogen bond acceptor in biological pockets.
Key Reactivity:
-
Electrophilic Substitution: The C5 position is the most reactive site for electrophilic attack (e.g., bromination, nitration) due to the directing effects of the amino group.
-
Lithiation: Directed ortho-lithiation (DoM) can occur at the C4 position if the methyl group does not sterically hinder the base approach, allowing for further functionalization.
Application in Drug Discovery: GLP-1 Agonists
This scaffold is a validated intermediate in the synthesis of Pyrazolopyridine-based GLP-1 receptor agonists . These compounds mimic the action of Glucagon-Like Peptide-1, enhancing insulin secretion.
Mechanism of Utilization:
-
Scaffold Construction: The Dimethyl-(3-methyl-pyridin-2-yl)-amine core serves as the "left-hand" side of the drug molecule.
-
Functionalization: It is typically iodinated at the C4 or C5 position.
-
Coupling: The iodinated intermediate undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the pyrazole or other heterocyclic moieties, forming the full bioactive complex.
Structural Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting how specific structural features contribute to receptor binding.
Part 4: Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Procedures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Ventilation: Always handle within a certified chemical fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or moisture absorption.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
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Vertex AI Search . Pyrazolopyridine derivative having GLP-1 receptor agonist effect. Patent WO2018056453A1. Retrieved from .
-
ChemSrc . Dimethyl-(3-methyl-pyridin-2-yl)-amine CAS: 61713-46-0 Properties. Retrieved from .
-
BLD Pharm . 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine MSDS and Derivatives. Retrieved from .
-
ECHEMI . Global Supplier List for CAS 61713-46-0. Retrieved from .
